molecular formula C27H18N4O7S B1497375 Solochrome black F CAS No. 8027-29-0

Solochrome black F

Cat. No.: B1497375
CAS No.: 8027-29-0
M. Wt: 542.5 g/mol
InChI Key: QWCXGCLBCQTHKA-UHFFFAOYSA-N
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Description

Solochrome Black F, also known as Mordant Black 5, is a chemical compound with the molecular formula C27H18N4O7S . It is a red light black dye that is soluble in water, producing a dark purple solution . It is slightly soluble in ethanol and acetone .


Synthesis Analysis

The synthesis of this compound involves the diazotization of 3-Amino-2-hydroxybenzoic acid and 5-Amino-2-hydroxybenzoic acid, followed by coupling with Naphthalen-1-amine . The product is then diazotized and coupled with 4-Hydroxynaphthalene-1-sulfonic acid .


Molecular Structure Analysis

This compound has a complex molecular structure with a molecular weight of 542.52 . It is an azo derivative possessing one or several phenol functions in its structure .


Chemical Reactions Analysis

This compound is used in the pH range 7–11 . With a bivalent ion, for example, the reaction that is accompanied by a color change is

.


Physical and Chemical Properties Analysis

In concentrated sulfuric acid, this compound appears as SAP green, diluting after purple . In concentrated nitric acid, it appears as wine, and then turns into orange . The dye aqueous solution turns sauce red when concentrated hydrochloric acid is added, and dark blue to blue-black when concentrated sodium hydroxide solution is added .

Scientific Research Applications

Polarographic Reduction

  • Solochrome Black F and related dyes (e.g., Solochrome Black PVS and Solochrome Black WDFA) have been studied for their polarographic reduction behavior. These dyes exhibit diffusion-controlled irreversible waves, with kinetic parameters determined for these waves. An empirical relationship between half-wave potential (E1/2) and pH has been reported, suggesting potential applications in electroanalytical chemistry (Malik & Gupta, 1974).

Photocatalytic Dye Degradation

  • This compound has been used in photocatalytic dye degradation studies, utilizing synthesized Cerium oxide nanoparticles. These studies show the potential of using this dye in environmental applications, particularly in water treatment and pollution control (Pujar et al., 2019).

Titrimetric Microdetermination

  • This compound is used in the titrimetric microdetermination of substances. For instance, it has been used with ceric sulfate in highly acidic mediums for quantitative determinations, showing its applicability in analytical chemistry for precise measurements (Saxena, 1973).

Electro-Catalytic Simultaneous Determination

  • A glassy carbon electrode modified with a thin film of poly(solochrome black T) has been applied for the voltammetric simultaneous determination of dopamine and acetaminophen in pharmaceutical and biological samples. This indicates its role in sensitive and selective bioanalytical applications (Daneshinejad et al., 2016).

Environmental Adsorption Studies

  • Studies on the adsorption of Solochrome Black T onto activated carbon, including the effect of surface modification and adsorption kinetics, highlight the dye's role in environmental science, particularly in the context of water purification and treatment of industrial effluents (Suganya & Kumar, 2018).

Mechanism of Action

Solochrome Black F is used as a metallochromic or chromophoric indicator . It is used in chelatometry, a branch of analytical chemistry that involves the study of methods of quantitative analysis of metal ions .

Safety and Hazards

Solochrome Black F is flammable but not readily ignited . Dust can form an explosive mixture in air . It is recommended to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Solochrome Black F has been studied for its potential use as a new reagent in chelatometry . It has also been investigated for its use in titrations with EDTA . These studies suggest that this compound holds promise for future applications in analytical chemistry .

Properties

IUPAC Name

2-hydroxy-5-[[4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N4O7S/c32-24-13-8-15(14-20(24)27(34)35)28-29-21-11-12-22(17-5-2-1-4-16(17)21)30-31-23-10-9-18-19(26(23)33)6-3-7-25(18)39(36,37)38/h1-14,32-33H,(H,34,35)(H,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCXGCLBCQTHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)N=NC5=CC(=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657605
Record name 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8027-29-0
Record name 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-3(or 5)-[2-[4-[2-(1-hydroxy-4-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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